molecular formula C17H27NOSi B8316894 1-(triisopropylsilyl)-1H-indol-5-ol

1-(triisopropylsilyl)-1H-indol-5-ol

Cat. No.: B8316894
M. Wt: 289.5 g/mol
InChI Key: AJOAGAKWTBLZSP-UHFFFAOYSA-N
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Description

1-(Triisopropylsilyl)-1H-indol-5-ol is a silyl-protected indole derivative featuring a hydroxyl group at the 5-position and a bulky triisopropylsilyl (TIPS) group at the 1-position of the indole scaffold. The TIPS group serves as a protective moiety, enhancing stability during synthetic procedures by shielding reactive sites and modulating solubility . This compound is pivotal in organic synthesis, particularly in cross-coupling reactions, where the silyl group facilitates regioselective functionalization. Its molecular formula is C17H27NOSi, with a molecular weight of 301.5 g/mol.

Properties

Molecular Formula

C17H27NOSi

Molecular Weight

289.5 g/mol

IUPAC Name

1-tri(propan-2-yl)silylindol-5-ol

InChI

InChI=1S/C17H27NOSi/c1-12(2)20(13(3)4,14(5)6)18-10-9-15-11-16(19)7-8-17(15)18/h7-14,19H,1-6H3

InChI Key

AJOAGAKWTBLZSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=CC(=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities among 1-(triisopropylsilyl)-1H-indol-5-ol and related indol-5-ol derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications
This compound -OH (5), -Si(iPr)3 (1) C17H27NOSi 301.5 Synthetic intermediate, cross-coupling reactions
1-Methyl-1H-indol-5-ol -OH (5), -CH3 (1) C9H9NO 147.2 Material science (thermal/mechanical properties)
Serotonin (5-Hydroxytryptamine) -OH (5), -(CH2)2NH2 (3) C10H12N2O 176.2 Neurotransmitter, pharmaceutical target
3-Methyl-1H-indol-5-ol -OH (5), -CH3 (3) C9H9NO 147.2 Pharmaceutical intermediates, dyes
5-Hydroxyindole (1H-indol-5-ol) -OH (5) C8H7NO 133.1 Base structure for derivatives
Key Observations:
  • The TIPS group in this compound significantly increases steric bulk and lipophilicity compared to methyl or unsubstituted analogs. This enhances solubility in non-polar solvents and reduces undesired side reactions during synthesis.
  • Serotonin uniquely incorporates an ethylamine side chain at position 3, enabling receptor binding in biological systems .

Physicochemical Properties

Property This compound 1-Methyl-1H-indol-5-ol Serotonin
Boiling Point ~350°C (estimated) Not reported Decomposes at 167°C
LogP (Lipophilicity) 4.2 (predicted) 1.5 -0.5
pKa (Hydroxyl) ~10.1 (predicted) ~9.8 10.0
Notes:
  • The TIPS group increases LogP by ~3 units compared to 1-methyl-1H-indol-5-ol, making the compound more membrane-permeable in biological assays.
  • The pKa of the hydroxyl group remains consistent (~10) across derivatives, indicating minimal electronic effects from substituents.

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